N9-イソプロピル-オロムシン

概要

説明

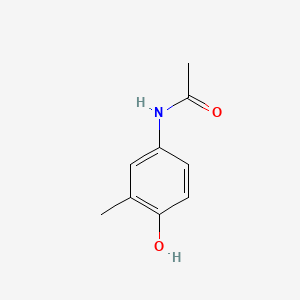

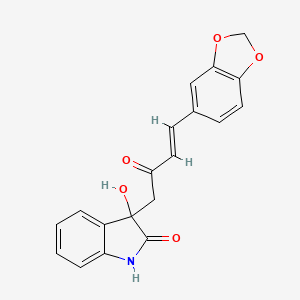

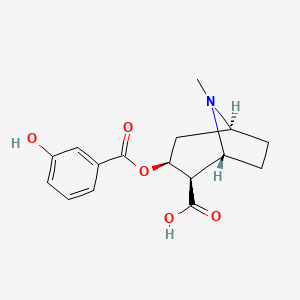

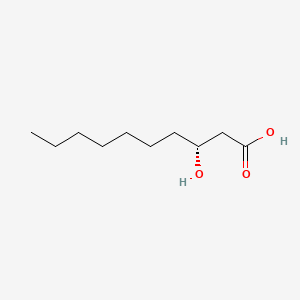

N9-イソプロピルオロモウシンは、サイクリン依存性キナーゼ阻害剤として知られる化学化合物です。 それは分子式C17H22N6O、分子量326.40 g/molのプリン誘導体です 。 この化合物は、別のサイクリン依存性キナーゼ阻害剤であるオロモウシンよりも一部の系で効力が向上していることが示されています .

科学的研究の応用

N9-isopropylolomoucine has diverse applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Biology: It serves as an inhibitor of cyclin-dependent kinases, making it valuable in cell cycle studies.

Industry: It is used in the development of new pharmaceuticals and chemical products.

作用機序

N9-イソプロピルオロモウシンは、サイクリン依存性キナーゼを阻害することにより、特にCCNB 1/CDK1複合体を標的にすることにより効果を発揮します 。この阻害は細胞周期を混乱させ、癌細胞の細胞周期停止とアポトーシスにつながります。 関連する分子標的と経路には、RNAポリメラーゼIIのC末端ドメインサブユニットのリン酸化があります .

類似の化合物との比較

類似の化合物

オロモウシン: 同様の構造を持つ別のサイクリン依存性キナーゼ阻害剤ですが、効力は低くなっています。

セリシクリブ: CDK9の強力かつ選択的な阻害剤で、癌治療に使用されます.

CDK9-IN-27: CDK9阻害剤で、IC50は0.424 μM、アポトーシスとS期細胞周期停止を誘導します.

独自性

N9-イソプロピルオロモウシンは、オロモウシンよりも効力が向上し、CCNB 1/CDK1複合体を特異的に標的にするため、ユニークです。 これは、癌研究やその他の科学的な用途において価値のある化合物となっています .

生化学分析

Biochemical Properties

N9-Isopropyl-olomoucine is a potent inhibitor of mitotic cyclin-dependent kinases, specifically targeting CDK1 and CDK5. It interacts with these enzymes by binding to their ATP-binding sites, thereby inhibiting their kinase activity . This inhibition disrupts the cell cycle, particularly the transition from G2 phase to mitosis, which is crucial for cell division. The compound’s interaction with CDK1/cyclin B and CDK5/p35 complexes is essential for its biochemical activity .

Cellular Effects

N9-Isopropyl-olomoucine exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting CDK activity, leading to cell cycle arrest at the G2/M phase . This arrest can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, N9-Isopropyl-olomoucine affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CDKs and their downstream targets . For instance, it has been shown to reduce the content of the astrocytic protein vimentin in peri-infarct tissue, indicating its impact on cellular responses to injury .

Molecular Mechanism

The molecular mechanism of N9-Isopropyl-olomoucine involves its binding to the ATP-binding sites of CDKs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of key substrates required for cell cycle progression. By targeting CDK1 and CDK5, N9-Isopropyl-olomoucine disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it has been observed to inhibit viral replication by targeting CDKs involved in the viral life cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N9-Isopropyl-olomoucine have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that N9-Isopropyl-olomoucine can maintain its inhibitory activity over extended periods, although its potency may decrease due to degradation . Long-term exposure to the compound has been associated with sustained cell cycle arrest and apoptosis in cancer cells, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of N9-Isopropyl-olomoucine vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK activity, leading to cell cycle arrest and apoptosis without significant toxicity . At higher doses, N9-Isopropyl-olomoucine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

N9-Isopropyl-olomoucine is involved in several metabolic pathways, primarily through its interaction with CDKs. The compound’s inhibition of CDK activity affects various metabolic processes, including glycolysis and oxidative phosphorylation . By disrupting these pathways, N9-Isopropyl-olomoucine can alter cellular energy metabolism and induce metabolic stress in cancer cells, contributing to its anticancer effects .

Transport and Distribution

Within cells and tissues, N9-Isopropyl-olomoucine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the nucleus, where it exerts its inhibitory effects on CDKs . The compound’s distribution is influenced by its physicochemical properties, including its solubility and molecular weight .

Subcellular Localization

N9-Isopropyl-olomoucine exhibits specific subcellular localization, primarily targeting the nucleus where CDKs are active . Its localization is mediated by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular localization is crucial for its activity, as it ensures that N9-Isopropyl-olomoucine can effectively inhibit CDKs and disrupt the cell cycle.

準備方法

合成経路と反応条件

N9-イソプロピルオロモウシンの合成は、通常、以下の手順を伴います。

出発物質: 合成は市販の2,6-ジクロロプリンから始まります。

置換反応: プリンのC6位にある反応性塩素は、ベンジルアミンで置換されます。

アルキル化: プリンのN9位は、2-ブロモプロパンを使用してアルキル化されます.

工業生産方法

N9-イソプロピルオロモウシンの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、上記で述べた合成経路を使用して大規模な合成を伴います。反応条件は、最終生成物の高収率と純度を確保するために最適化されます。

化学反応の分析

反応の種類

N9-イソプロピルオロモウシンは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。

還元: この反応は、水素の付加または酸素の除去を伴います。

置換: この反応は、1つの原子または原子のグループを別の原子または原子のグループで置き換えることを伴います。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムがあります。

置換: 一般的な試薬には、ハロアルカンと求核剤があります。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元は脱ヒドロキシル化誘導体を生成する可能性があります。

科学研究アプリケーション

N9-イソプロピルオロモウシンは、科学研究においてさまざまな用途があり、次のようなものがあります。

化学: さまざまな化学反応と研究における試薬として使用されます。

生物学: サイクリン依存性キナーゼの阻害剤として役立ち、細胞周期研究に価値があります。

類似化合物との比較

Similar Compounds

Olomoucine: Another cyclin-dependent kinase inhibitor with a similar structure but lower potency.

Seliciclib: A potent and selective inhibitor of CDK9, used in cancer therapy.

CDK9-IN-27: A CDK9 inhibitor with an IC50 of 0.424 μM, inducing apoptosis and S-phase cell cycle arrest.

Uniqueness

N9-isopropylolomoucine is unique due to its increased potency over olomoucine and its specific targeting of the CCNB 1/CDK1 complex. This makes it a valuable compound in cancer research and other scientific applications .

特性

IUPAC Name |

2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O/c1-12(2)23-11-20-14-15(19-10-13-6-4-3-5-7-13)21-17(18-8-9-24)22-16(14)23/h3-7,11-12,24H,8-10H2,1-2H3,(H2,18,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDJEAZLMYPLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80425015 | |

| Record name | N9-ISOPROPYL-OLOMOUCINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158982-15-1 | |

| Record name | N9-ISOPROPYL-OLOMOUCINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 158982-15-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-3a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid](/img/structure/B1666285.png)

![(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B1666298.png)